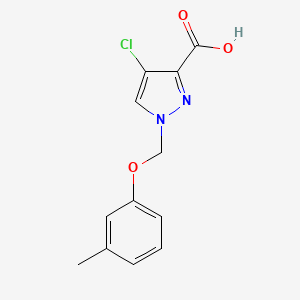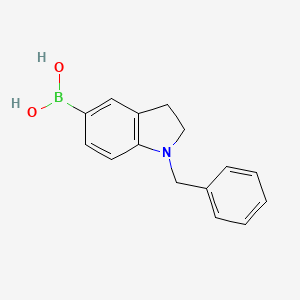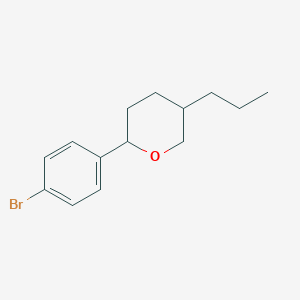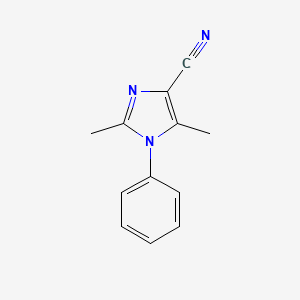![molecular formula C11H13NOS B12943189 7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12943189.png)
7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that features a benzene ring fused to a thiazine ring. This compound is part of the benzothiazine family, which has been of significant interest due to its diverse biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2H-benzo[b][1,4]thiazin-3(4H)-ones involves a copper-catalyzed cascade reaction. This method uses 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) via an SN2/deacetylation/coupling process . Another method involves the reaction of pyrrolo[2,1-c][1,4]oxazinetriones with 2-aminobenzenethiol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the copper-catalyzed cascade method mentioned above could be adapted for larger-scale production due to its efficiency and the diversity of products obtained .
Análisis De Reacciones Químicas
Types of Reactions
7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Aplicaciones Científicas De Investigación
7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action for 7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For example, benzothiazines have been shown to inhibit enzymes involved in bacterial cell wall synthesis, making them effective against tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2H-1,4-Benzothiazine: This compound is structurally similar but lacks the isopropyl group.
4H-1,4-Benzothiazine: Another isomer with a different arrangement of atoms.
Phenothiazine: Contains an additional benzene ring and is used in antipsychotic medications.
Uniqueness
7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H13NOS |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
7-propan-2-yl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C11H13NOS/c1-7(2)8-3-4-9-10(5-8)14-6-11(13)12-9/h3-5,7H,6H2,1-2H3,(H,12,13) |
Clave InChI |
DQUFQDGHTRUGQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)NC(=O)CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)






![2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide](/img/structure/B12943186.png)

![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)
